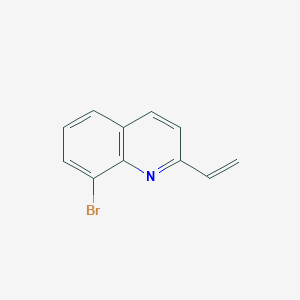
8-Bromo-2-vinylquinoline
Übersicht
Beschreibung
8-Bromo-2-vinylquinoline is a chemical compound with the molecular formula C11H8BrN. It is a derivative of quinoline, a class of compounds that have been widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 8-Bromo-2-vinylquinoline, often involves α,β-unsaturated aldehydes. The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The molecular structure of 8-Bromo-2-vinylquinoline is similar to that of 2,8-bis(trifluoromethyl)-4-vinylquinoline, which has been established through X-ray crystal structure analysis . The structure of 2-Vinylquinoline, a related compound, can also provide insights into the structure of 8-Bromo-2-vinylquinoline .Physical And Chemical Properties Analysis
8-Bromo-2-vinylquinoline has a molecular weight of 234.09 g/mol. Compounds containing the 8-hydroxyquinoline moiety, which is structurally similar to 8-Bromo-2-vinylquinoline, are known to possess a rich diversity of physical, chemical, and biological properties .Wissenschaftliche Forschungsanwendungen
Photoremovable Protecting Groups for Physiological Studies
8-Bromo-2-vinylquinoline and its derivatives have been investigated for their role as photoremovable protecting groups, especially in the context of physiological studies. One derivative, 8-Bromo-7-hydroxyquinoline (BHQ), demonstrates efficient photolysis under both classic one-photon excitation (1PE) and two-photon excitation (2PE), making it suitable for studies that require precise temporal and spatial control in living tissues. BHQ shows promise for its application in caging bioactive molecules like neurotransmitters, nucleic acids, and drugs due to its stability, water solubility, low fluorescence, and synthetic accessibility (Zhu et al., 2006).
Ruthenium Quinoline Complexes in Catalysis
Research into ruthenium complexes with derivatives of 8-vinylquinoline, such as 8-vinylquinoline itself, has been conducted to explore their potential as novel metathesis catalysts. These catalysts, with their five-membered chelate rings, are synthesized via ligand exchange reactions and have shown specific structures and reactivity patterns that make them valuable in the field of organometallic chemistry (Barbasiewicz et al., 2006).
Reactions and Synthesis Involving 8-Vinylquinoline
The reaction of vinyloxy-pyridines and n-vinylpyridines with bromine, including 8-vinyloxyquinoline, has been investigated to understand the behavior of these compounds and their structural and vinyl group positional influence. This research aids in synthesizing new compounds and understanding the reaction mechanisms of vinyl derivatives of quinolines (Tyrina et al., 1971).
Applications in Antimalarial Research
There is significant interest in the synthesis and evaluation of 2-vinylquinolines, including derivatives of 8-vinylquinoline, for their antimalarial activities. Research shows that certain 2-vinylquinolines possess excellent antimalarial activities against chloroquine-resistant strains of Plasmodium falciparum, highlighting their potential in developing new antimalarial agents (Huang et al., 2019).
Photoluminescence and Metallic Complexes
Studies on the synthesis and photoluminescence properties of 8-hydroxyquinoline derivatives, including those with vinyl groups, reveal insights into their luminescence behavior and potential applications in materials science. The research on these derivatives and their metallic complexes indicates shifts in luminescence wavelengths and potential uses in optoelectronics and related fields (Xinhua et al., 2007).
Zukünftige Richtungen
Vinylquinoline derivatives, including 8-Bromo-2-vinylquinoline, have shown potential pharmaceutical activity, making them promising leads for anti-diabetic screening . In addition, the synthesis of 2-vinylquinolines via direct deamination reaction occurring during Mannich synthesis has been reported, suggesting potential future directions for the synthesis of 8-Bromo-2-vinylquinoline .
Eigenschaften
IUPAC Name |
8-bromo-2-ethenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c1-2-9-7-6-8-4-3-5-10(12)11(8)13-9/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWBYWASQUJBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C=CC=C2Br)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311695 | |
| Record name | 8-Bromo-2-ethenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-vinylquinoline | |
CAS RN |
1208864-37-2 | |
| Record name | 8-Bromo-2-ethenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208864-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-2-ethenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Fluoro-4-(furan-2-yl)phenyl]methanamine](/img/structure/B1445102.png)

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1445104.png)

![5-[1-(tert-Butoxycarbonyl)piperidin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1445106.png)
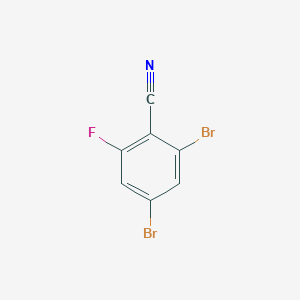
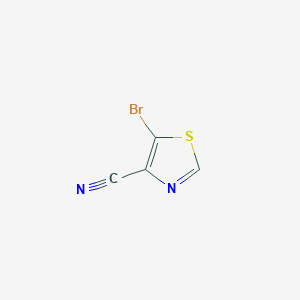


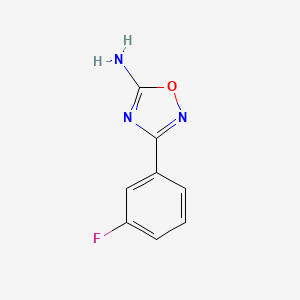
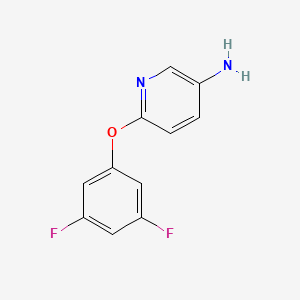
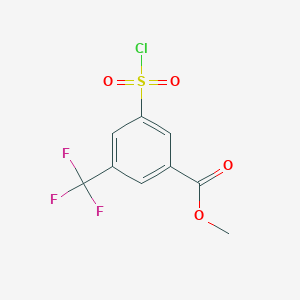
![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine](/img/structure/B1445122.png)
![Benzo[b]thiophene-3-methanol, alpha-(aminomethyl)-](/img/structure/B1445123.png)